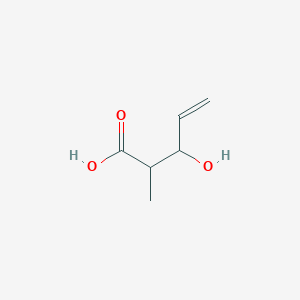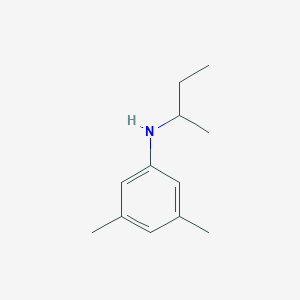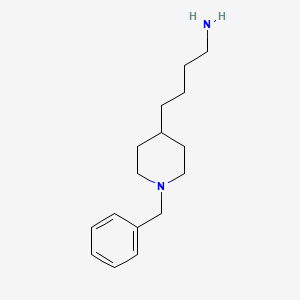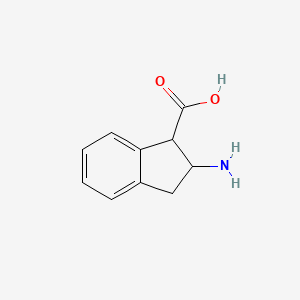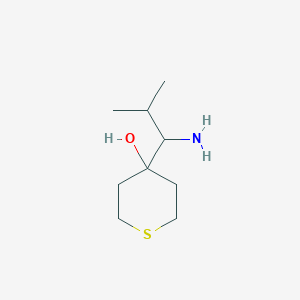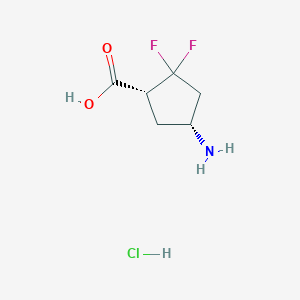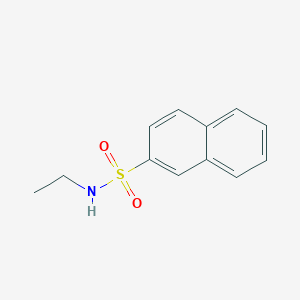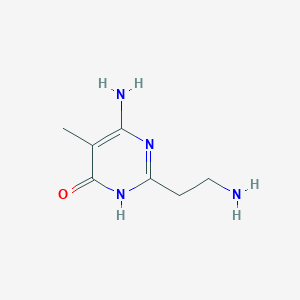![molecular formula C8H10N4S B15276445 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of a suitable diamine with a carboxylic acid derivative.
Final Coupling: The thiazole and imidazole rings are coupled together using a suitable linker, often involving a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the thiazole or imidazole rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but often include functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating it may inhibit certain cancer cell lines.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: It may intercalate into DNA, preventing replication and transcription processes.
Modulating Receptors: The compound can bind to cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring but differ in their substituents and overall structure.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4-nitroimidazole share the imidazole ring but have different functional groups attached.
The uniqueness of this compound lies in its combined thiazole and imidazole rings, which confer distinct chemical properties and reactivity compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C8H10N4S |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-5-13-7(11-6)4-12-3-2-10-8(12)9/h2-3,5H,4H2,1H3,(H2,9,10) |
Clé InChI |
KBGKUSNEVMNBHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CN2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




